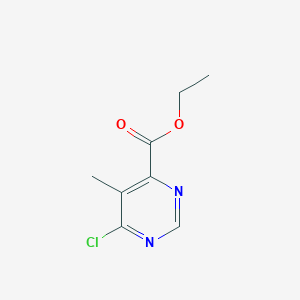

Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate

Beschreibung

Systematic Nomenclature and IUPAC Conventions

Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate adheres to IUPAC naming conventions for pyrimidine derivatives. The parent structure is pyrimidine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. Substituents are assigned based on their position relative to the carboxylate group at position 4. The ethyl ester group occupies position 4, a chlorine atom is attached to position 6, and a methyl group resides at position 5. The numbering follows the priority rules for substituents, ensuring the lowest possible numbers for the functional groups.

The compound’s systematic name reflects its structural hierarchy:

- Pyrimidine core : Base numbering starts at the nitrogen atom closest to the first substituent.

- Carboxylate group : Assigned priority as the principal functional group.

- Substituents : Chlorine and methyl groups are numbered sequentially.

Table 1: Key Nomenclature and Structural Features

| Feature | Description |

|---|---|

| Parent structure | Pyrimidine (C4H4N2) |

| Principal group | 4-carboxylate (esterified with ethyl) |

| Substituents | 6-chloro, 5-methyl |

| IUPAC name | This compound |

Molecular Formula and Weight Analysis

The molecular formula C8H9ClN2O2 is derived from the pyrimidine core (C4H4N2), ethyl ester (C2H5O2), chlorine (Cl), and methyl (CH3) substituents. The molecular weight is calculated as 200.62 g/mol , aligning with experimental data from commercial sources.

Table 2: Elemental Composition and Mass Distribution

| Element | Quantity | Atomic Weight (g/mol) | Contribution to M.W. |

|---|---|---|---|

| Carbon | 8 | 12.01 | 96.08 |

| Hydrogen | 9 | 1.008 | 9.072 |

| Chlorine | 1 | 35.45 | 35.45 |

| Nitrogen | 2 | 14.01 | 28.02 |

| Oxygen | 2 | 16.00 | 32.00 |

| Total | 200.62 |

Crystallographic Data and Three-Dimensional Conformation

While no experimental crystallographic data is publicly available for this compound, computational models predict its three-dimensional conformation. The pyrimidine ring adopts a planar geometry due to aromatic stabilization. The ethyl ester group is oriented in a trans configuration relative to the ring, minimizing steric hindrance. The chlorine atom at position 6 and methyl group at position 5 are positioned in a meta arrangement, which is typical for pyrimidine derivatives.

Predicted Key Geometric Parameters

| Parameter | Value (Å) |

|---|---|

| C4–O (ester) | 1.35 |

| C5–CH3 | 1.53 |

| C6–Cl | 1.76 |

| N1–C2 | 1.34 |

Spectroscopic Fingerprints (NMR, IR, UV-Vis)

Spectroscopic characterization relies on the compound’s electronic and vibrational properties. While specific experimental data is not disclosed in public databases, theoretical predictions and analogous compounds provide insights:

Nuclear Magnetic Resonance (NMR)

- 1H-NMR :

- Ethyl group : Triplet (δ 1.3–1.4 ppm) and quartet (δ 4.2–4.4 ppm) from –OCH2CH3.

- Methyl group : Singlet (δ 2.5–2.7 ppm) at C5.

- Aromatic protons : Absent due to the fully substituted pyrimidine ring.

- 13C-NMR :

- Ester carbonyl : δ 165–170 ppm.

- Chlorinated carbon (C6) : δ 130–140 ppm.

Infrared Spectroscopy (IR)

- Ester C=O stretch : Strong absorption at 1700–1750 cm⁻¹ .

- C–Cl stretch : Medium peak near 550–600 cm⁻¹ .

- C–N (aromatic) stretch : Peaks in 1500–1600 cm⁻¹ .

Computational Chemistry Insights (DFT Calculations, HOMO-LUMO Analysis)

Density Functional Theory (DFT) studies are critical for predicting electronic properties. While no direct calculations are reported for this compound, analogous pyrimidines suggest:

- HOMO-LUMO gap : ~5–6 eV, typical for aromatic heterocycles.

- Electron density : Localized on the ester oxygen and chlorine substituent, indicating potential sites for nucleophilic substitution.

- Reactivity : The electron-withdrawing chlorine atom at C6 may activate adjacent positions for electrophilic attacks.

Table 3: Predicted Computational Parameters

| Parameter | Value (eV) |

|---|---|

| HOMO energy | -8.5 |

| LUMO energy | -1.2 |

| HOMO-LUMO gap | 7.3 |

Eigenschaften

IUPAC Name |

ethyl 6-chloro-5-methylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-3-13-8(12)6-5(2)7(9)11-4-10-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWGVNPMHWCPJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC=N1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232059-52-7 | |

| Record name | ETHYL 6-CHLORO-5-METHYLPYRIMIDINE-4-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Direct Synthesis from Pyrimidine Precursors

One of the commonly reported methods involves the chlorination of ethyl 6-methylpyrimidine-4-carboxylate derivatives to introduce the chlorine atom at the 6-position.

Typical Procedure:

- Starting from ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate, chlorination is performed using phosphorus oxychloride (POCl₃) under heating conditions (~120°C for 2 hours).

- This converts the 2-oxo group into the corresponding 2-chloro derivative, and depending on the substitution pattern, can facilitate chlorination at the 6-position as well.

- The reaction progress is monitored by thin-layer chromatography (TLC).

- After completion, the reaction mixture is concentrated, and the crude product is purified by column chromatography or recrystallization.

This method yields ethyl 6-chloro-5-methylpyrimidine-4-carboxylate or closely related analogs, depending on the starting material and reaction specifics.

Reduction and Functional Group Transformation Route

A patent-reported method describes the preparation of this compound as a key intermediate, which can be further transformed into other derivatives.

Key Steps:

- This compound (3.0 g, 14.95 mmol) is dissolved in methanol.

- Sodium borohydride (NaBH₄) is added portion-wise at 25-30°C over 10 minutes.

- The mixture is stirred for 3 hours at the same temperature to reduce the ester to the corresponding (6-chloro-5-methylpyrimidin-4-yl)methanol.

- After reaction completion, the mixture is cooled to 10°C, diluted with cold water, and extracted with ethyl acetate.

- The organic layer is washed, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude alcohol product.

- The crude product is used directly or purified by column chromatography using ethyl acetate/hexane gradients.

This method highlights the use of this compound as a starting material for further functionalization.

Summary Table of Preparation Methods

| Method No. | Starting Material(s) | Key Reagents/Conditions | Reaction Type | Purification | Notes |

|---|---|---|---|---|---|

| 1 | Ethyl 6-methyl-2-oxo-4-phenylpyrimidine-5-carboxylate | POCl₃, 120°C, 2 h | Chlorination | Chromatography, recrystallization | Common for introducing 6-chloro group |

| 2 | This compound | NaBH₄ in MeOH, 25-30°C, 3 h | Reduction (ester to alcohol) | Extraction, chromatography | Intermediate for further modifications |

| 3 | Ethyl acetoacetate, benzaldehyde, urea | Conc. HCl, reflux in ethanol, POCl₃ | Cyclization, chlorination | Filtration, recrystallization | Adaptable for various pyrimidine esters |

Analytical and Purification Details

- Reaction monitoring is typically performed by TLC using ethyl acetate/petroleum ether solvent systems.

- Purification of crude products is achieved by column chromatography employing gradients of ethyl acetate in hexane.

- Final compounds are often recrystallized from ethanol or ethyl alcohol to enhance purity.

- Characterization includes ^1H and ^13C NMR spectroscopy, mass spectrometry (ESI-MS), and elemental analysis to confirm structure and purity.

Research Findings and Industrial Considerations

- The chlorination step using POCl₃ is efficient but requires controlled heating and careful handling due to the reagent's corrosive nature.

- Reduction with sodium borohydride is mild and suitable for converting esters to alcohols without affecting the chloro substituent.

- Cyclization methods from β-ketoesters and urea derivatives provide versatile routes but may require optimization for substituent patterns.

- Industrial scalability favors methods with readily available reagents, mild conditions, and straightforward purification steps.

- The use of column chromatography is common in research but may be replaced by crystallization or other scalable purification methods in industry.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at position 6 can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-5-methylpyrimidine-4-carboxylate derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Role as a Pharmaceutical Intermediate

Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that enhance the biological activity of resultant compounds. Notably, it has been utilized in the development of drugs targeting cancer and neurological disorders.

Case Studies

- Cancer Research : A study demonstrated that derivatives synthesized from this compound exhibited potent anti-cancer activity against several cell lines, outperforming standard chemotherapeutics like 5-Fluorouracil .

- Neurological Disorders : Research indicated that compounds derived from this pyrimidine derivative showed promise as selective inhibitors for neurotransmitter receptors, suggesting potential applications in treating conditions such as Alzheimer's disease .

Agricultural Applications

Agrochemical Formulations

This compound is also incorporated into agrochemical formulations aimed at pest control and crop protection. Its effectiveness against specific pests and pathogens enhances agricultural productivity.

Applications

- Pesticide Development : this compound has been included in formulations to improve crop resilience against diseases, contributing to sustainable agricultural practices .

- Fungicides : The compound has shown efficacy in controlling fungal pathogens, making it valuable in protecting crops from yield losses due to disease .

Biochemical Research

Enzyme Interactions and Metabolic Pathways

In biochemical research, this compound is employed to study enzyme kinetics and metabolic pathways involving pyrimidine compounds.

Research Findings

- Enzyme Kinetics : Studies utilizing this compound have provided insights into the mechanisms of enzyme action, aiding in the understanding of metabolic diseases and potential therapeutic targets .

- Metabolic Profiling : It has been used to probe metabolic pathways, enhancing knowledge of cellular functions and disease mechanisms .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of derivatives of this compound is crucial for optimizing their biological activity. The following table summarizes some findings related to its derivatives:

| Compound | Target Activity | IC50 (μM) | Notes |

|---|---|---|---|

| Compound A | EGFR Inhibition | 0.87 | High selectivity against cancer cells |

| Compound B | Antiviral Activity | <10 | Effective against resistant strains |

| Compound C | Enzyme Inhibition | 72 | Significant improvement over previous derivatives |

Wirkmechanismus

The mechanism of action of ethyl 6-chloro-5-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis . The exact pathways and targets depend on the specific application and the derivative being studied.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparisons

Key Findings from Structural Analysis

Positional Effects of Chlorine : Chlorine at C6 (target compound) exhibits higher reactivity in substitution reactions compared to C2 (as in 2-chloro-6-methylpyrimidine-4-carboxylic acid) due to reduced steric hindrance and favorable electronic alignment .

Ester vs. Carboxylic Acid : The ethyl ester group in the target compound enhances membrane permeability compared to the carboxylic acid derivative, which is more water-soluble but less bioavailable .

Aryl vs.

Sulfur-Containing Derivatives : Thienyl () and methylthio () groups alter electronic properties, enabling applications in metal-organic frameworks or redox-active intermediates.

Biologische Aktivität

Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential applications in drug development.

Chemical Structure and Properties

This compound features a pyrimidine ring with a chlorine atom at the 6-position and a methyl group at the 5-position, along with an ethyl ester functional group at the 4-position. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its derivatives have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Antiviral Activity

The compound has also been investigated for its antiviral properties , particularly against influenza viruses. Studies have demonstrated that certain derivatives can significantly reduce viral loads in infected models, suggesting a potential mechanism involving interference with viral replication processes .

Antitumor Activity

This compound has shown promise in anticancer research . In vitro studies have reported its ability to induce apoptosis in cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231), with IC50 values indicating effective growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular processes, including those involved in nucleic acid synthesis.

- Targeting Cellular Pathways : It has been suggested that it interacts with pathways related to apoptosis, potentially through the modulation of caspase levels in cancer cells .

- Disruption of Viral Replication : In antiviral applications, it likely interferes with the viral life cycle, preventing replication and spread within host cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has indicated that modifications at various positions on the pyrimidine ring can significantly affect potency and selectivity:

Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various derivatives of pyrimidine compounds, including this compound, against clinical isolates of bacteria. Results indicated significant inhibition, particularly against methicillin-resistant Staphylococcus aureus (MRSA) strains .

- Antiviral Efficacy : In a mouse model infected with influenza, treatment with this compound derivatives resulted in over a 2-log reduction in viral load, demonstrating its potential as an antiviral therapeutic agent .

- Cancer Cell Line Studies : In vitro assays on MCF-7 and MDA-MB-231 cells revealed that certain derivatives induced apoptosis more effectively than traditional chemotherapeutics, highlighting their potential as novel anticancer agents .

Q & A

Q. What are the key synthetic pathways for Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate, and how is reaction completion monitored?

The synthesis typically involves multi-step reactions starting from pyrimidine derivatives. For example, chlorination of precursor compounds with reagents like POCl₃ or SOCl₂ introduces the chloro group, followed by esterification. Reaction completion is monitored using thin-layer chromatography (TLC) and spectroscopic methods (e.g., ¹H NMR or IR spectroscopy ) to confirm intermediate purity and final product identity . Yield optimization is critical, often requiring controlled temperature and stoichiometric ratios of reagents .

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

Single-crystal X-ray diffraction is the gold standard. SHELX programs (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) are widely used for small-molecule crystallography due to their robustness in handling high-resolution data . For visualization, ORTEP-3 provides a graphical interface to analyze thermal ellipsoids and molecular geometry .

Q. What functional groups in this compound influence its reactivity in nucleophilic substitution reactions?

The chloro group at position 6 and the ester group at position 4 are key reactive sites. The chloro group undergoes substitution with amines or thiols, while the ester can be hydrolyzed to a carboxylic acid. Steric hindrance from the methyl group at position 5 may affect reaction kinetics .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved during structural characterization?

Discrepancies often arise from impurities or tautomeric forms. Cross-validation using 2D NMR techniques (e.g., HSQC, HMBC) can clarify connectivity, while high-resolution mass spectrometry (HRMS) confirms molecular formula. For ambiguous cases, X-ray crystallography provides definitive structural proof .

Q. What strategies optimize regioselectivity in substitutions at the pyrimidine ring?

Regioselectivity is influenced by electronic and steric factors. For example, the chloro group at position 6 is more electrophilic due to electron-withdrawing effects from the adjacent ester. Using bulky nucleophiles or directing groups (e.g., Lewis acids) can enhance selectivity at specific positions .

Q. How does this compound compare to structurally similar pyrimidine derivatives in biological activity?

Comparative studies show that substituents at positions 5 and 6 significantly impact bioactivity. For instance, replacing the methyl group (position 5) with a methoxy group increases hydrophilicity, altering pharmacokinetics. Derivatives with amino or thio groups at position 6 exhibit enhanced antibacterial activity .

Methodological Challenges

Q. What experimental design considerations are critical for scaling up synthesis without compromising yield?

Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility but may complicate purification.

- Catalyst optimization : Transition-metal catalysts (e.g., Pd for cross-coupling) require precise control to avoid side reactions.

- Workflow automation : Continuous flow reactors can enhance reproducibility in multi-step syntheses .

Q. How can computational tools aid in predicting reaction outcomes or biological targets?

Density Functional Theory (DFT) calculations predict reaction pathways by analyzing transition states. For biological applications, molecular docking (e.g., AutoDock Vina) identifies potential binding sites on enzymes like kinase targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.